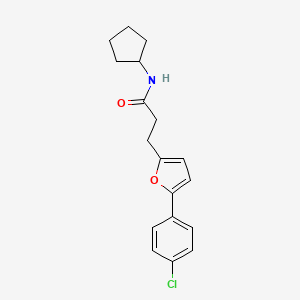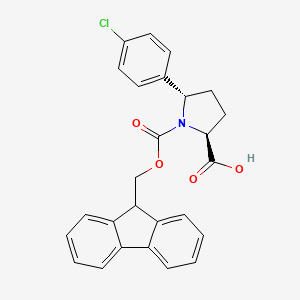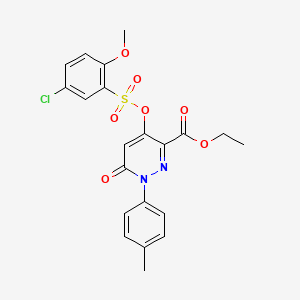
3-(5-(4-chlorophenyl)furan-2-yl)-N-cyclopentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-(4-chlorophenyl)furan-2-yl)acrylic acid” is a type of organic compound known as chlorobenzenes . These are compounds containing one or more chlorine atoms attached to a benzene moiety . It has an empirical formula of C13H9CIO3 .
Molecular Structure Analysis
The molecular structure of this compound includes a furan ring attached to a phenyl group with a chlorine atom. The furan ring is also attached to an acrylic acid group . The molecular weight of the compound is 352.12 .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 195-199 °C (lit.) . It has a molecular weight of 352.12 . The density of the compound is 1.343g/cm³ .Applications De Recherche Scientifique
Sulfonamides and Their Applications
Sulfonamides represent a broad class of compounds with a wide range of applications, from antimicrobial agents to inhibitors of various enzymes. A review highlights the importance of the primary sulfonamide moiety in clinically used drugs, including diuretics, antiepileptics, and antitumor agents, emphasizing its presence in many innovative drugs and its potential for future therapeutic applications. These compounds, including sulfonamide carbonic anhydrase inhibitors (CAIs), have shown significant activity as antiglaucoma agents and in targeting tumor-associated isoforms for antitumor purposes (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols: Occurrence and Toxicity
Chlorophenols , including 2-chlorophenol and 4-chlorophenol, are highlighted for their moderate toxic effects on mammalian and aquatic life, reflecting the environmental impact and necessity for detoxification strategies. The review discusses their occurrence, toxicity, degradation, and the ecological risks posed by their presence in the environment, emphasizing the need for effective removal methods from contaminated sites to mitigate their adverse effects (Krijgsheld & Gen, 1986).
Furan Derivatives and Polymer Research
Furan derivatives play a critical role in the development of polymers, functional materials, and fuels derived from biomass. A comprehensive review on the conversion of plant biomass to furan derivatives, such as 5-hydroxymethylfurfural (HMF) and its potential to replace non-renewable hydrocarbon sources, underscores the importance of furan compounds in sustainable chemistry and the production of new generation materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-14-7-5-13(6-8-14)17-11-9-16(22-17)10-12-18(21)20-15-3-1-2-4-15/h5-9,11,15H,1-4,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRHCFHGIAQGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-propyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2829198.png)
![1-(3-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2829199.png)




![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)
![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)


![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)
![[4-[(2,5-Dimethylphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2829219.png)